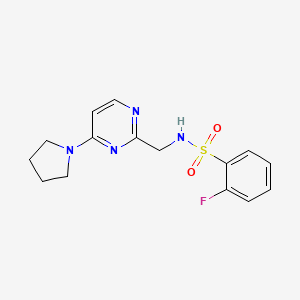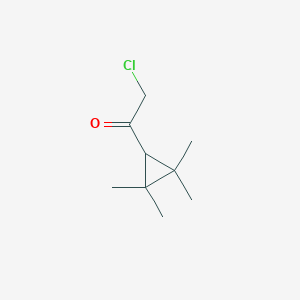
2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one is a chemical compound with the CAS Number: 1518851-76-7 . It has a molecular weight of 174.67 and its IUPAC name is 2-chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one . The compound is typically stored at temperatures below -10°C and is usually in the form of an oil .
Molecular Structure Analysis
The InChI code for 2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one is 1S/C9H15ClO/c1-8(2)7(6(11)5-10)9(8,3)4/h7H,5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one is an oil and is stored at temperatures below -10°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study by Sydnes et al. (2007) focused on the ring opening of 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane, leading to the synthesis of 3,3,4,4-tetraethoxybut-1-yne. This compound is noted for its thermal stability up to 150°C and its stability in neutral and basic solutions, although it is unstable in acidic media. The research highlights the compound's potential in synthetic organic chemistry due to its stable yet reactive nature under controlled conditions (Sydnes et al., 2007).
Enzymatic Process Development
- Guo et al. (2017) developed an enzymatic process for synthesizing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial intermediate for Ticagrelor, which is used to treat acute coronary syndromes. This process exemplifies the application of biocatalysis in producing high-purity pharmaceutical intermediates, showcasing the efficiency and environmental benefits of enzymatic methods in chemical synthesis (Guo et al., 2017).
Alcohol Oxidation System
- Li and Zhang (2009) developed a TEMPO-catalyzed alcohol oxidation system using a recyclable hypervalent iodine(III) reagent. This system demonstrates the importance of developing sustainable and efficient methods for oxidizing alcohols to carbonyl compounds, which are crucial intermediates in various synthetic pathways (Li & Zhang, 2009).
Cyclopropane Chemistry
- Patrick et al. (2002) explored the elimination reaction of 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane to yield 2-fluoro-3-methoxy-1,3-butadiene. This study highlights the synthetic versatility of cyclopropane derivatives in constructing complex molecular structures, which could be relevant for the synthesis and manipulation of 2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one (Patrick et al., 2002).
Safety and Hazards
Wirkmechanismus
Target of Action
The specific biological target of “2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one” is currently unknown due to the lack of studies focusing on this compound .
Mode of Action
Without specific studies on “2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one”, it’s challenging to determine its exact mode of action .
Eigenschaften
IUPAC Name |
2-chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO/c1-8(2)7(6(11)5-10)9(8,3)4/h7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGVVKNJOVSTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


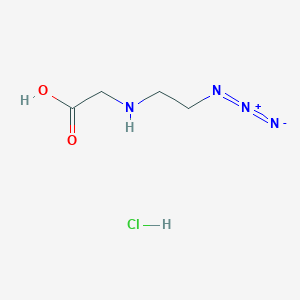
![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/no-structure.png)
![isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2709719.png)
![2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2709721.png)
![6-biphenyl-4-yl-1-methyl-2-(4-methylphenyl)-1H-imidazo[1,2-a]imidazole](/img/structure/B2709722.png)
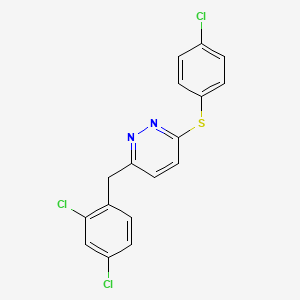
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2709727.png)
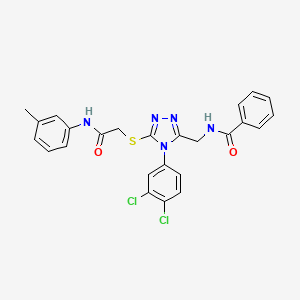
![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2709730.png)
![2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2709732.png)
![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B2709733.png)
![5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2709734.png)
